molecular formula C₂₄H₂₆O₁₀ B1140614 2-NAPHTHYL 2,3,4,6-TETRA-O-ACETYL-B-D-GLUCOPYRANOSIDE CAS No. 14581-89-6

2-NAPHTHYL 2,3,4,6-TETRA-O-ACETYL-B-D-GLUCOPYRANOSIDE

Cat. No.: B1140614
CAS No.: 14581-89-6
M. Wt: 474.46
InChI Key:
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Description

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a biochemical compound widely used in the biomedical field. It serves as a prime substrate in enzymatic assays for the discernment and analysis of glucosidase enzyme behavior. This compound is known for its versatility and importance in various scientific research applications.

Scientific Research Applications

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is extensively used in scientific research, including:

    Chemistry: As a substrate in enzymatic assays to study glucosidase enzyme behavior.

    Biology: In the study of carbohydrate metabolism and enzyme kinetics.

    Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of 2-naphthyl β-D-glucopyranoside. The process begins with the protection of hydroxyl groups on the glucopyranoside using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-naphthyl β-D-glucopyranoside.

    Oxidation: The naphthyl group can be oxidized using oxidizing agents such as potassium permanganate.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-Naphthyl β-D-glucopyranoside.

    Oxidation: Oxidized derivatives of the naphthyl group.

    Substitution: Substituted glucopyranoside derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide: Used in click chemistry reactions.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Used in the synthesis of glycopolymers.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Used in the synthesis of glycosides .

Uniqueness

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is unique due to its naphthyl group, which provides distinct spectroscopic properties. This makes it particularly useful in enzymatic assays where detection and analysis of enzyme activity are crucial.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O10/c1-13(25)29-12-20-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(34-20)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3/t20-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBRAIDMPRMHW-GNADVCDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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